2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride
Overview
Description
2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride typically involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with ethylamine under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted ethanimidamides, amine derivatives, and oxidized compounds. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection products.
Dutasteride: A finasteride analogue with a 2,5-bis(trifluoromethyl)phenyl group, used in pharmaceuticals.
2,4-Bis(trifluoromethyl)phenylacetic acid: An intermediate in organic synthesis and pharmaceutical production.
Uniqueness
2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride stands out due to its dual trifluoromethyl groups, which confer exceptional stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Properties
IUPAC Name |
2-[2,5-bis(trifluoromethyl)phenyl]ethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2.ClH/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18;/h1-3H,4H2,(H3,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRUOAZQNHCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=N)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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